molecular formula C20H21N3O4S2 B2690334 N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105227-69-7

N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2690334
CAS No.: 1105227-69-7
M. Wt: 431.53
InChI Key: JYNWVZYGWFGTEP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide, identified by CAS number 1105227-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimalarial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4S2C_{20}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 431.5 g/mol. The compound contains a thiazole moiety, which is known for its diverse biological activities.

Antimalarial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimalarial properties. For instance, a systematic study on thiazole analogs indicated that modifications to the N-aryl amide group are critical for enhancing in vitro activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds displayed low cytotoxicity in HepG2 cell lines while effectively reducing the survival of intracellular amastigotes .

Table 1: Antimalarial Activity of Thiazole Derivatives

CompoundIC50 (µM)Cytotoxicity (HepG2)Mechanism of Action
Compound 2j0.5LowInduces ultrastructural changes in parasites
Compound 2m0.8LowIncreases NO production in macrophages

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A class of thiazole derivatives was synthesized and evaluated for their activity against different cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that certain derivatives induced apoptosis in tumor cells, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound 6fA54915Yes
Compound 6gC620Yes

Anti-inflammatory Activity

Thiazole compounds have also been reported to possess anti-inflammatory properties. A series of thiazole derivatives demonstrated strong inhibition of cyclooxygenase enzymes, which are key mediators in the inflammatory response. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimalarial Study : In a study assessing the efficacy of various thiazole derivatives against Plasmodium falciparum, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced potency and lower cytotoxicity compared to standard treatments .
  • Anticancer Research : In vitro studies revealed that thiazole derivatives could effectively target cancer cells by inducing apoptosis through caspase activation pathways. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for maximizing anticancer activity .
  • Inflammation Model : Thiazole derivatives showed significant inhibition of cyclooxygenase activity, leading to reduced inflammatory markers in treated models. This positions them as potential candidates for further development into anti-inflammatory drugs .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-27-17-8-4-14(5-9-17)21-19(24)12-16-13-28-20(23-16)22-15-6-10-18(11-7-15)29(2,25)26/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNWVZYGWFGTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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